molecular formula C12H24O2 B12676803 (2-Methoxyethoxy)methylcyclooctane CAS No. 85136-36-3

(2-Methoxyethoxy)methylcyclooctane

Cat. No.: B12676803
CAS No.: 85136-36-3
M. Wt: 200.32 g/mol
InChI Key: PAMROBCNETTXJS-UHFFFAOYSA-N
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Description

(2-Methoxyethoxy)methylcyclooctane is an organic compound with the molecular formula C12H24O2 and a molar mass of 200.32 g/mol It is a derivative of cyclooctane, where a (2-methoxyethoxy)methyl group is attached to the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethoxy)methylcyclooctane typically involves the reaction of cyclooctane with (2-methoxyethoxy)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethoxy)methylcyclooctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxyethoxy)methylcyclooctane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethoxy)methylcyclooctane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctane: The parent compound without the (2-methoxyethoxy)methyl group.

    (2-Methoxyethoxy)methylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclooctane ring.

    (2-Methoxyethoxy)methylcyclopentane: A similar compound with a cyclopentane ring.

Uniqueness

(2-Methoxyethoxy)methylcyclooctane is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the (2-methoxyethoxy)methyl group enhances its solubility and reactivity compared to its parent compound, cyclooctane .

Properties

CAS No.

85136-36-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-methoxyethoxymethylcyclooctane

InChI

InChI=1S/C12H24O2/c1-13-9-10-14-11-12-7-5-3-2-4-6-8-12/h12H,2-11H2,1H3

InChI Key

PAMROBCNETTXJS-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1CCCCCCC1

Origin of Product

United States

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